(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
Description
This compound is an amino acid derivative featuring two orthogonal protecting groups:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) at the α-amino group, commonly used in solid-phase peptide synthesis (SPPS) for its base-labile deprotection .
- Alloc (prop-2-en-1-yloxycarbonyl) at the ε-amino position, a photolabile or palladium-catalyzed deprotectable group enabling selective modifications during multi-step syntheses .
The stereochemistry (2S) indicates an L-configuration, critical for biological activity in peptide-based therapeutics. Its pentanoic acid backbone allows integration into peptide chains while the dual protection strategy supports sequential functionalization.
Properties
Molecular Formula |
C25H28N2O6 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-(prop-2-enoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C25H28N2O6/c1-3-15-32-24(30)26-14-8-13-22(23(28)29)27(2)25(31)33-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h3-7,9-12,21-22H,1,8,13-16H2,2H3,(H,26,30)(H,28,29)/t22-/m0/s1 |
InChI Key |
WIWFGWLNYOJRAK-QFIPXVFZSA-N |
Isomeric SMILES |
CN([C@@H](CCCNC(=O)OCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CN(C(CCCNC(=O)OCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Significance
(2S)-2-{(9H-Fluoren-9-ylmethoxy)carbonylamino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid is a non-canonical amino acid designed for solid-phase peptide synthesis (SPPS). The Fmoc group at the α-position provides base-labile protection, while the Alloc group at the ε-position allows palladium-mediated deprotection under neutral conditions. The methyl substitution on the α-amino group enhances steric hindrance, reducing side reactions during peptide elongation.
Synthetic Strategies and Methodologies
Regioselective Protection of Lysine Derivatives
The synthesis begins with L-lysine, requiring orthogonal protection of its α- and ε-amino groups. Two primary approaches dominate:
Copper Complexation for ε-Amino Protection
Early methods utilized copper(II) complexes to block the ε-amino group, enabling selective α-amino modification. However, this approach involves tedious steps (complex formation, α-protection, and metal removal) and is unsuitable for industrial-scale production due to copper toxicity and purification challenges.
Benzotriazole-Mediated Alkoxycarbonylation
A modern alternative employs 1-alkoxycarbonylbenzotriazoles for direct ε-amino protection. For example, 1-allyloxycarbonylbenzotriazole reacts with L-lysine in tetrahydrofuran (THF) at 10–30°C, achieving >90% regioselectivity for the ε-position. This method bypasses metal complexes and simplifies purification.
Methylation of the α-Amino Group
Introducing the methyl group to the α-amino nitrogen requires careful optimization to avoid over-alkylation.
Reductive Amination
A two-step process involves:
- Oxidation : Convert α-Fmoc hydroxynorleucine to an aldehyde using Dess-Martin periodinane.
- Reductive Methylation : React the aldehyde with methylamine and sodium cyanoborohydride (NaBH3CN) in methanol, yielding Nα-methyl-Nα-Fmoc lysine.
Key Data :
Direct Alkylation
Methyl iodide (CH3I) in dimethylformamide (DMF) with diisopropylethylamine (DIPEA) selectively methylates the α-amino group of Fmoc-lysine. However, this method risks di-methylation and requires strict stoichiometric control.
Sequential Protection: Fmoc and Alloc Installation
The final structure is assembled via sequential protection:
- ε-Alloc Protection : React L-lysine with 1-allyloxycarbonylbenzotriazole in THF (20°C, 4 h).
- α-Methylation : Perform reductive amination as described in Section 2.2.1.
- α-Fmoc Protection : Treat the methylated intermediate with Fmoc-Osu (Fmoc-N-hydroxysuccinimide ester) in DMF, achieving >95% conversion.
Analytical Validation :
Comparative Analysis of Synthetic Routes
The benzotriazole route outperforms others in yield and scalability, making it the preferred industrial method.
Challenges and Optimization Strategies
Side Reactions
Applications in Peptide Science
Orthogonal Deprotection in SPPS
The Alloc group is removed with Pd(PPh3)4/PhSiH3, leaving the Fmoc group intact for subsequent couplings. This enables synthesis of branched peptides and post-translational modifications.
Bioconjugation
The ε-Alloc group serves as a handle for thiol-ene reactions, facilitating site-specific protein labeling.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2S)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used to study protein interactions and enzyme mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The prop-2-en-1-yloxycarbonyl group can be used to introduce additional functional groups, allowing for further modification of the compound.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Related Compounds
Key Observations:
Orthogonal Protection : The target compound’s Alloc group distinguishes it from compounds with benzyl or photocleavable groups, offering Pd-mediated deprotection compatibility with Fmoc SPPS workflows.
Reactivity: Brominated analogs (e.g., 4-bromo-pentenoic acid) enable site-specific cross-coupling but lack the Alloc group’s versatility in multi-step synthesis .
Bioactivity: Compounds with Fmoc/Alloc dual protection show enhanced compatibility in peptide-drug conjugate (PDC) synthesis compared to mono-protected analogs, as Alloc permits selective modifications without disturbing the Fmoc group .
Computational Similarity Analysis
Using Tanimoto and Dice coefficients ():
- The target compound shares >80% structural similarity with Fmoc-protected pentanoic acids (e.g., MFCD32263503 ), but <70% similarity with non-Alloc analogs like 4,4-dimethylpentanoic acid .
- Similarity indexing correlates with bioactivity: Alloc-containing compounds cluster with other photoreactive molecules in hierarchical analyses, suggesting shared applications in photodynamic therapy .
Research Implications
The dual Fmoc/Alloc protection in the target compound enables advanced peptide engineering, such as:
- Site-specific conjugation of payloads (e.g., fluorophores, cytotoxins) in PDCs.
- Sequential deprotection for multi-functionalized biomaterials. Future studies should explore its compatibility with automated SPPS and in vivo stability compared to mono-protected analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
